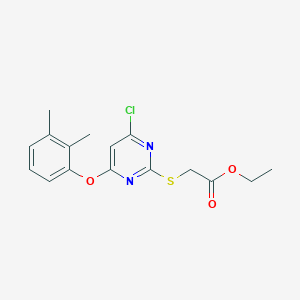
Ethyl ((4-chloro-6-((2,3-dimethylphenyl)oxy)-2-pyrimidinyl)thio)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl ((4-chloro-6-((2,3-dimethylphenyl)oxy)-2-pyrimidinyl)thio)acetate is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a dimethylphenyl ether moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ((4-chloro-6-((2,3-dimethylphenyl)oxy)-2-pyrimidinyl)thio)acetate typically involves multiple steps. One common method includes the reaction of 4-chloro-6-hydroxy-2-pyrimidinylthiol with 2,3-dimethylphenol in the presence of a base to form the intermediate 4-chloro-6-((2,3-dimethylphenyl)oxy)-2-pyrimidinylthiol. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl ((4-chloro-6-((2,3-dimethylphenyl)oxy)-2-pyrimidinyl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学研究应用
Ethyl ((4-chloro-6-((2,3-dimethylphenyl)oxy)-2-pyrimidinyl)thio)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl ((4-chloro-6-((2,3-dimethylphenyl)oxy)-2-pyrimidinyl)thio)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Ethyl ((4-chloro-6-((2,3-dimethylphenyl)oxy)-2-pyrimidinyl)thio)acetate can be compared with other similar compounds, such as:
Ethyl ((4-chloro-6-((2,3-dimethylphenyl)oxy)-2-pyrimidinyl)thio)propionate: Similar structure but with a propionate ester instead of an acetate ester.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
属性
分子式 |
C16H17ClN2O3S |
|---|---|
分子量 |
352.8 g/mol |
IUPAC 名称 |
ethyl 2-[4-chloro-6-(2,3-dimethylphenoxy)pyrimidin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C16H17ClN2O3S/c1-4-21-15(20)9-23-16-18-13(17)8-14(19-16)22-12-7-5-6-10(2)11(12)3/h5-8H,4,9H2,1-3H3 |
InChI 键 |
GTOOLRMUEVAFHM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CSC1=NC(=CC(=N1)Cl)OC2=CC=CC(=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


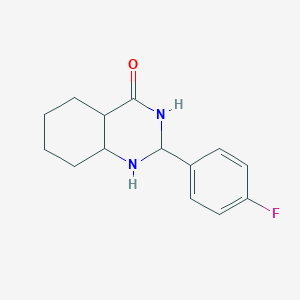
![3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile](/img/structure/B14799802.png)
![(1E)-1-{5-[(2,6-dichlorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}-N-hydroxyethanimine](/img/structure/B14799805.png)
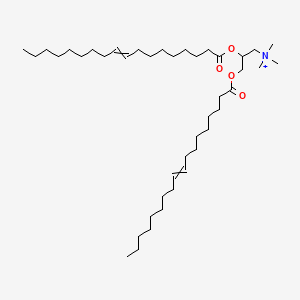
![4,6-dimethyl-N-[1-(2-methylphenyl)ethylideneamino]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14799827.png)
![N-[(2S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide](/img/structure/B14799829.png)
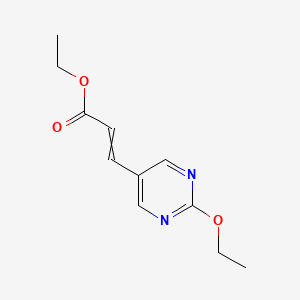
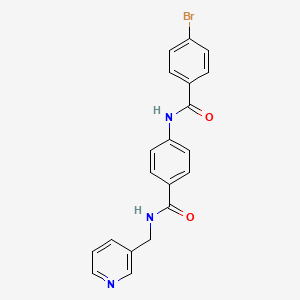
![2-amino-N-[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]-3-phenylpropanamide;hydrochloride](/img/structure/B14799840.png)
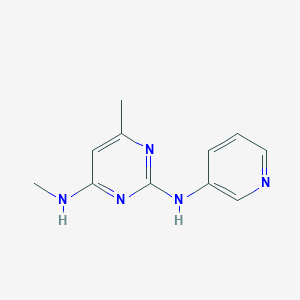
![(1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14799858.png)
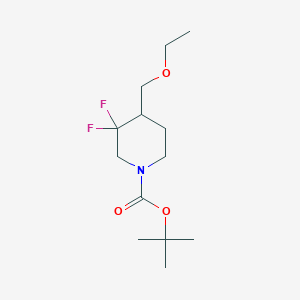
![N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B14799865.png)
![methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B14799870.png)
